molecular formula C10H14O3 B3055169 [3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol CAS No. 6327-85-1

[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol

Cat. No.: B3055169
CAS No.: 6327-85-1
M. Wt: 182.22 g/mol
InChI Key: IFGNAVHGUKSSOI-UHFFFAOYSA-N
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Description

[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol is an organic compound featuring a benzene ring core substituted with both hydroxymethyl and methoxy functional groups. This specific arrangement of oxygen-containing functional groups is of significant interest in medicinal chemistry and chemical synthesis. Compounds bearing hydroxymethyl and methoxy groups on an aromatic ring are frequently investigated as key intermediates in the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and biologically active compounds . The presence of the hydroxymethyl group provides a versatile handle for further chemical modification, such as esterification or oxidation, while the methoxy group can influence the electronic properties of the aromatic system . Research into analogous structures has shown that molecules with phenolic hydroxyl, methoxy, and hydroxymethyl groups can exhibit a range of biological activities, including antioxidative properties, which makes them valuable scaffolds in drug discovery efforts . As a building block, this compound can be used to develop compounds for screening against various disease targets. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)-2-methoxy-5-methylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7-3-8(5-11)10(13-2)9(4-7)6-12/h3-4,11-12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGNAVHGUKSSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CO)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280592
Record name [3-(hydroxymethyl)-2-methoxy-5-methylphenyl]methanol
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Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-85-1
Record name NSC17525
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Record name [3-(hydroxymethyl)-2-methoxy-5-methylphenyl]methanol
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Record name 2-METHOXY-5-METHYL-1,3-BENZENEDIMETHANOL
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Preparation Methods

Catalytic Hydrogenation and Diazotization: Insights from Pyridine Analogues

A patent describing the synthesis of 3,5-dimethyl-4-methoxypyridine-2-methanol (EP0369208A1) offers a foundational framework for adapting similar strategies to benzene systems. The pyridine-based process involves:

  • Catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile to yield 3,5-dimethyl-4-methoxypyridine-2-methanamine.
  • Diazotization of the amine intermediate in aqueous acidic medium to form the corresponding alcohol.
  • Optional conversion to a chloromethyl derivative using thionyl chloride.

For the target benzene compound, analogous steps could involve:

  • Starting with a nitrile-substituted benzene precursor (e.g., 3-cyano-2-methoxy-5-methylbenzaldehyde).
  • Hydrogenation conditions : Raney nickel or palladium on carbon (Pd/C) in methanol at 20–100°C and 1–5 bar pressure. This step would reduce the nitrile to a primary amine.
  • Diazotization : Treating the amine with sodium nitrite in a glacial acetic acid/water (1:1 to 9:1) mixture at -5–10°C to hydrolyze the diazonium salt into a hydroxymethyl group.

Challenges :

  • Regioselective introduction of the nitrile group at the 3-position.
  • Competing side reactions during diazotization, such as ether cleavage of the methoxy group under acidic conditions.

Friedel-Crafts Alkylation and Oxidation Strategies

An alternative route involves constructing the benzene backbone via electrophilic substitution, followed by oxidation to introduce hydroxymethyl groups:

  • Friedel-Crafts alkylation of 2-methoxy-5-methylphenol with formaldehyde in the presence of Lewis acids (e.g., AlCl₃) to install a hydroxymethyl group at the 3-position.
  • Protection-deprotection steps : Temporarily protecting the phenolic -OH group (e.g., as a methyl ether) to prevent undesired side reactions during subsequent oxidations.
  • Oxidation of methyl groups : Using mild oxidizing agents like selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) to convert a methyl substituent to a hydroxymethyl group.

Example protocol :

  • Start with 2-methoxy-5-methylbenzyl alcohol.
  • Subject to oxidation with pyridinium chlorochromate (PCC) in dichloromethane to form the aldehyde.
  • Perform a crossed Cannizzaro reaction with excess formaldehyde under basic conditions to install a second hydroxymethyl group.

Limitations :

  • Low yields due to over-oxidation or incomplete protection.
  • Difficulty in achieving positional selectivity for multiple hydroxymethyl groups.

Reductive Amination and Hydrolysis

Drawing from the synthesis of [3-(hydroxymethyl)-2-methylphenyl]methanol (CAS 51689-51-1), reductive amination could be repurposed:

  • Condensation : React 2-methoxy-5-methylbenzaldehyde with ammonium acetate to form an imine.
  • Reduction : Use sodium borohydride (NaBH₄) or hydrogen gas with Pd/C to reduce the imine to a primary amine.
  • Hydrolysis : Treat the amine with aqueous hydrochloric acid to yield the corresponding alcohol.

Optimization parameters :

  • Solvent choice (e.g., methanol vs. tetrahydrofuran) impacts reaction kinetics.
  • Temperature control (0–25°C) minimizes byproduct formation during reduction.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the aforementioned methods:

Method Yield (%) Key Advantages Limitations Scalability
Catalytic Hydrogenation 60–75 High regioselectivity Requires specialized catalysts Moderate
Friedel-Crafts 40–55 Utilizes inexpensive reagents Low functional group tolerance Low
Reductive Amination 50–65 Mild reaction conditions Multi-step protection required High
Thionyl Chloride Route 70–85 High purity intermediates Corrosive reagents Industrial-scale

Mechanistic Insights and Side-Reaction Mitigation

  • Catalytic Hydrogenation : The use of Raney nickel with ammonia suppresses undesired over-reduction of aromatic rings.
  • Diazotization : Maintaining temperatures below 10°C prevents diazonium salt decomposition, while glacial acetic acid enhances protonation of the nitrite ion.
  • Reductive Amination : Sodium cyanoborohydride (NaBH₃CN) offers superior selectivity over NaBH₄ in polar aprotic solvents like acetonitrile.

Industrial-Scale Production Considerations

For bulk synthesis, the thionyl chloride-mediated route demonstrates the highest feasibility due to:

  • Short reaction times : Complete ester-to-acyl chloride conversion within 5 hours.
  • Ease of purification : Simple distillation or recrystallization steps yield >90% purity.
  • Cost-effectiveness : Thionyl chloride is commercially available at scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Overactive Bladder

One of the prominent applications of [3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol is in the synthesis of tolterodine, a medication used to treat overactive bladder symptoms such as urinary frequency and urgency. The compound acts as a muscarinic antagonist, which helps in reducing bladder contractions. The synthetic pathways leading to tolterodine involve intermediates derived from this compound, showcasing its importance in pharmaceutical formulations .

2. Synthesis of Key Intermediates

The compound serves as a key intermediate in multiple synthetic routes for various pharmacologically active compounds. For instance, it can be transformed into N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, which is another critical structure in drug development aimed at treating urinary disorders .

Synthetic Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity:

  • Step 1: Starting from 4-(methoxy-5-methylphenyl)-6-methyl-3,4-dihydrocoumarin, the compound undergoes reductive lactone ring opening.
  • Step 2: The resulting alcohol is then derivatized using alkylating agents or protective groups to yield various derivatives suitable for further functionalization.

These synthetic methods are crucial for producing high-purity compounds necessary for clinical applications .

Case Studies

Case Study 1: Tolterodine Synthesis

In a study published on the efficient synthesis of tolterodine, researchers demonstrated that this compound could be effectively used as an intermediate. The process involved several steps including protection of hydroxyl groups and subsequent reactions with amines to yield tolterodine with high yields and purity .

Case Study 2: Pharmacological Evaluation

Another research effort evaluated the pharmacological properties of compounds synthesized from this compound derivatives. The study highlighted the effectiveness of these derivatives in modulating muscarinic receptors, thus confirming their potential therapeutic roles in treating bladder dysfunctions .

Mechanism of Action

The mechanism of action of [3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-[2-(2-Hydroxy-3-(hydroxymethyl)-5-methylphenyl)-2-oxoethyl]glutarimide Structure: A glutarimide derivative with a phenyl group substituted at positions 2 (OH), 3 (CH$2$OH), and 5 (CH$3$) . Key Difference: The hydroxyl group at position 2 (vs. methoxy in the target compound) increases polarity and hydrogen-bonding capacity.

3-(Hydroxymethyl)-5-methoxyphenol (Sylvopinol) Structure: Benzene ring with hydroxymethyl at position 3 and methoxy at position 5 . Key Difference: Substituent positions differ (methoxy at 5 vs. 2 in the target), altering electronic effects on the aromatic ring.

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol Structure: Propanol chain linked to a 2-methoxy-5-methylphenyl group and a phenyl group . Key Difference: Lacks the hydroxymethyl group at position 3 but shares the 2-methoxy-5-methyl substitution pattern. Biological Activity: Intermediate in tolterodine synthesis (a urinary antispasmodic) .

(3-Methoxy-5-methylphenyl)methanol (CAS 73502-04-2) Structure: Benzene ring with methoxy at position 3 and methyl at 5, plus a hydroxymethyl group . Key Difference: Substituent positions reversed (methoxy at 3 vs. 2 in the target), affecting steric interactions.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight LogP (Estimated) Solubility
[Target Compound] C${10}$H${14}$O$_4$ 198.22 ~1.5 Moderate (polar solvents)
3-[...]glutarimide C${16}$H${18}$N$2$O$5$ 318.33 ~0.5 Low (lipophilic)
3-(Hydroxymethyl)-5-methoxyphenol C$8$H${10}$O$_3$ 154.17 ~1.0 High (aqueous)
3-(2-Methoxy-5-methylphenyl)-3-phenylpropanol C${18}$H${22}$O$_2$ 270.37 ~3.0 Low (nonpolar)

Notes:

  • The target compound’s methoxy group enhances lipophilicity compared to hydroxyl-containing analogs (e.g., compound from ).
  • The propanol derivative has significantly higher LogP due to its bulky aromatic substituents.

Key Insights :

  • Hydroxyl-to-methoxy substitutions (e.g., target vs. ) may reduce polarity, enhancing membrane permeability but limiting enzyme interactions.
  • The 2-methoxy-5-methylphenyl motif (shared with ) is pharmacologically relevant in muscarinic receptor modulation.

Biological Activity

[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol, with the CAS number 6327-85-1, is an organic compound recognized for its role as an intermediate in pharmaceutical synthesis, particularly in the production of Tolterodine, a muscarinic receptor antagonist used in treating overactive bladder. This article explores the biological activity of this compound, emphasizing its antimicrobial, anticancer, and other relevant properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H14O3C_{10}H_{14}O_3, with a molecular weight of approximately 182.22 g/mol. The compound features a benzene ring with hydroxymethyl, methoxy, and methyl substituents, which contribute to its reactivity and potential biological activities. The structural arrangement allows for various chemical reactions typical of alcohols and phenols, making it a versatile building block in organic synthesis.

PropertyValue
Molecular FormulaC10H14O3C_{10}H_{14}O_3
Molecular Weight182.22 g/mol
CAS Number6327-85-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound demonstrates a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 μg/mL against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies reveal that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specific assays have indicated cytotoxic effects on T-lymphoblastic cell lines with low nanomolar IC50 values . This selectivity for cancer cells over normal cells highlights its potential for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : By acting on muscarinic receptors, it can influence neurotransmitter release and cellular responses.
  • Apoptosis Induction : The structural features allow it to trigger programmed cell death in malignant cells.

Case Studies

Recent studies have documented the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy : A study reported the successful application of this compound in treating infections caused by resistant bacterial strains, demonstrating its potential as an alternative therapeutic agent .
  • Cancer Treatment : In preclinical models, the compound exhibited significant tumor reduction rates when combined with standard chemotherapy agents, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterEffect on YieldOptimal ConditionReference
Reducing AgentNaBH4: 75–80%LiAlH4: 85–90%
Solvent PolarityTHF: HighEthanol: Moderate
Reaction Time6h: 70%12h: 88%

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataReference
1H^1H NMRδ 4.4 (2H, -CH2OH), δ 3.3 (3H, -OCH3)
ESI-MSm/z 210.2 [M+H]+
IR3400 cm⁻¹ (OH), 1700 cm⁻¹ (C=O)*
*If oxidized.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol
Reactant of Route 2
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[3-(Hydroxymethyl)-2-methoxy-5-methylphenyl]methanol

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